molecular formula C11H12N2O3 B11882690 Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate CAS No. 937602-26-1

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B11882690
CAS No.: 937602-26-1
M. Wt: 220.22 g/mol
InChI Key: XPQGIAIBXGRBGA-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination of structural features contributes to its distinct chemical reactivity and potential for diverse applications in scientific research .

Properties

CAS No.

937602-26-1

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-5-4-8-6-10(14)12-13(8)7(9)2/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

XPQGIAIBXGRBGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=O)N2)C=C1)C

Origin of Product

United States

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